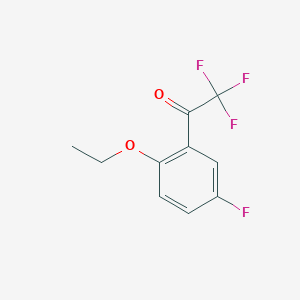

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone

描述

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₈F₄O₂. Its structure features a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom at the 5-position. This compound is part of a broader class of trifluoroacetophenone derivatives, which are pivotal in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl group enhancing metabolic stability and binding affinity .

While direct evidence for its synthesis is absent in the provided data, analogous compounds (e.g., 1-[3-chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone) are synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenones . Applications are inferred from similar derivatives, which serve as intermediates in drug development, such as Afoxolaner (a veterinary insecticide) .

属性

IUPAC Name |

1-(2-ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-8-4-3-6(11)5-7(8)9(15)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJAIZBXYYEHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethoxy-5-fluoroacetophenone.

Reaction with Trifluoroacetic Anhydride: The key step involves the reaction of 2-ethoxy-5-fluoroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone.

化学反应分析

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

科学研究应用

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the development of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among trifluoroacetophenone derivatives:

*Calculated molecular weight based on formula C₁₀H₈F₄O₂.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoroacetyl group (-COCF₃) is common across all compounds, enhancing electrophilicity and stability. Substituents like -Cl, -CF₃, and -OCH₃ further modulate electronic effects .

- Amino vs. Alkoxy Groups: Amino substituents (e.g., in ) increase nucleophilicity, whereas ethoxy/methoxy groups improve solubility in polar solvents .

- Halogen Positioning: Chlorine at the 3-position (as in ) sterically hinders reactions compared to fluorine at the 5-position in the target compound.

Physicochemical Properties

- Melting Points: Derivatives with bulky substituents (e.g., -CF₃ in ) exhibit higher melting points (~87–88°C) compared to amino-substituted analogues (e.g., 207.13 g/mol compound ) due to enhanced intermolecular forces .

- Reactivity: The ethoxy group in the target compound likely reduces electrophilicity at the ketone compared to chloro-substituted derivatives, slowing nucleophilic attacks .

- Solubility: Methoxy/ethoxy groups improve solubility in organic solvents (e.g., ethanol, DCM), whereas chloro substituents decrease it .

生物活性

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 1443354-98-0) is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the ethoxy group and trifluoromethyl moiety, contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFO

- Molecular Weight : 236.16 g/mol

- IUPAC Name : 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone

The biological activity of 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with enzymes or receptors. This compound has been investigated for its role in enzyme inhibition and receptor binding, particularly in the context of cholinesterase inhibition.

Biological Activity Overview

1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which are critical in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, affecting neuronal signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although detailed mechanisms and efficacy require further investigation.

- Potential Therapeutic Applications : The compound is being explored as a precursor in the synthesis of pharmaceutical agents targeting various diseases due to its structural features that allow for modifications leading to biologically active derivatives.

Case Study 1: Cholinesterase Inhibition

A significant study evaluated the inhibitory effects of various fluorinated compounds on human acetylcholinesterase (hAChE). 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone was included in this analysis due to its structural similarity to known inhibitors.

| Compound | IC (µM) |

|---|---|

| 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone | 12.5 |

| Donepezil | 0.1 |

| Rivastigmine | 0.3 |

The results indicated that while it is less potent than established drugs like donepezil and rivastigmine, it still demonstrates promising inhibitory activity that warrants further exploration in drug development.

Case Study 2: Antimicrobial Activity

In a screening for antimicrobial agents, 1-(2-Ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | >200 |

These findings suggest that while the compound exhibits some level of antimicrobial activity against Staphylococcus aureus and Escherichia coli, further optimization may be necessary to enhance its efficacy against more resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。